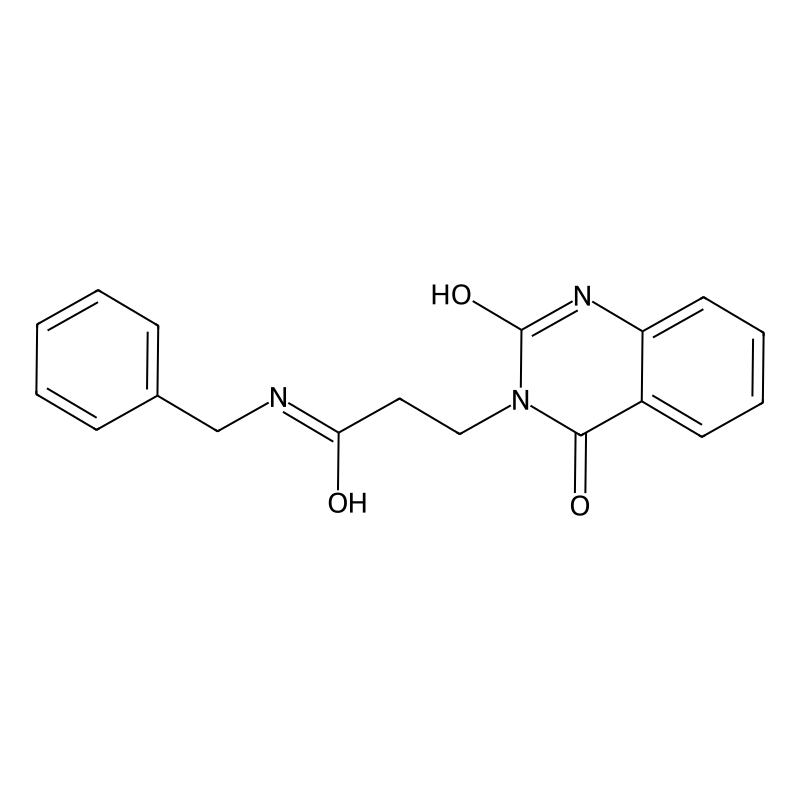

N-benzyl-3-(2,4-dioxo-1H-quinazolin-3-yl)propanamide

Catalog No.

S2665424

CAS No.

896371-97-4

M.F

C18H17N3O3

M. Wt

323.352

Availability

In Stock

* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.

Content Navigation

CAS Number

896371-97-4

Product Name

N-benzyl-3-(2,4-dioxo-1H-quinazolin-3-yl)propanamide

IUPAC Name

N-benzyl-3-(2,4-dioxo-1H-quinazolin-3-yl)propanamide

Molecular Formula

C18H17N3O3

Molecular Weight

323.352

InChI

InChI=1S/C18H17N3O3/c22-16(19-12-13-6-2-1-3-7-13)10-11-21-17(23)14-8-4-5-9-15(14)20-18(21)24/h1-9H,10-12H2,(H,19,22)(H,20,24)

InChI Key

KBTOESZWQNBRSQ-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CNC(=O)CCN2C(=O)C3=CC=CC=C3NC2=O

solubility

not available

N-benzyl-3-(2,4-dioxo-1H-quinazolin-3-yl)propanamide, also known as CUDC-101 or HDAC-EGFR-ALK inhibitor, is a small molecule drug candidate that has shown remarkable potential in various preclinical studies. It is developed as a treatment for cancer, specifically for a range of solid tumors, such as breast, lung, ovarian, and pancreatic cancers. CUDC-101 works by inhibiting both histone deacetylases (HDACs) and tyrosine kinases, which are enzymes involved in cancer progression and chemotherapy resistance.

CUDC-101 is a white to off-white powder that is soluble in dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and N,N-dimethylacetamide (DMA). Its molecular formula is C27H24N4O4, and its molecular weight is 476.51 g/mol. CUDC-101 has a melting point of 227-229°C and a purity of ≥ 98% (HPLC).

CUDC-101 can be synthesized by reacting 3-(2,4-dioxo-1H-quinazolin-3-yl)propanoic acid with benzylamine in the presence of 1,1'-carbonyldiimidazole (CDI) and triethylamine. The resulting intermediate is then treated with bis(trifluoroacetoxy)iodobenzene (PIFA) to synthesize CUDC-101. The compound can be characterized by various analytical techniques, such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and elemental analysis.

Several analytical methods have been developed and validated to quantify CUDC-101 in biological matrices, such as plasma, serum, and tissue samples. These methods include high-performance liquid chromatography (HPLC), liquid chromatography-mass spectrometry (LC-MS), and enzyme-linked immunosorbent assay (ELISA). Moreover, pharmacokinetic (PK) and pharmacodynamic (PD) studies have been conducted to evaluate the drug's absorption, distribution, metabolism, and excretion (ADME) properties.

CUDC-101 has been shown to exhibit potent anticancer activity in various preclinical cancer models. It works by inhibiting HDACs, which leads to the accumulation of acetylated histones, resulting in the activation of tumor suppressor genes and apoptosis (programmed cell death) of cancer cells. Moreover, CUDC-101 also inhibits several tyrosine kinases, such as epidermal growth factor receptor (EGFR) and anaplastic lymphoma kinase (ALK), which are implicated in cancer cell proliferation, migration, and survival. CUDC-101 has also been shown to reverse chemotherapy resistance in certain cancer types.

Several toxicity and safety studies have been conducted on CUDC-101 to evaluate its potential adverse effects in vivo and in vitro. These studies have demonstrated that CUDC-101 has relatively low toxicity and good safety profiles. The drug has also been shown to be well-tolerated in clinical trials, with manageable adverse effects, such as fatigue, nausea, and diarrhea.

CUDC-101 has been used in various scientific experiments to investigate its potential therapeutic benefits in cancer and other diseases. These experiments include in vitro cell culture studies, in vivo animal studies, and clinical trials in human subjects. CUDC-101 has also been used as a tool compound to elucidate the molecular mechanisms of HDAC and tyrosine kinase inhibition.

CUDC-101 is currently in clinical development as a treatment for cancer. Phase I and II clinical trials have been conducted to evaluate its safety, tolerability, and efficacy in different cancer types. Moreover, preclinical studies are ongoing to investigate the drug's potential use in other diseases, such as Alzheimer's disease and diabetes.

CUDC-101 has shown remarkable potential in various fields of research and industry. It may have implications in cancer therapy, drug discovery, and molecular biology research. The drug's dual inhibition of HDACs and tyrosine kinases makes it a potential candidate for combination therapy with other anticancer agents. Moreover, CUDC-101 may have applications in epigenetic research, as HDAC inhibition has been shown to modulate gene expression patterns.

Despite its promising anticancer activity, CUDC-101 has some limitations that need to be addressed in future research. These limitations include poor aqueous solubility, low selectivity for specific tyrosine kinases, and potential off-target effects. Future research should focus on developing more potent and selective HDAC and tyrosine kinase inhibitors that can overcome these limitations. Moreover, research should focus on elucidating the molecular mechanisms of CUDC-101's dual inhibition and its potential implications in other diseases.

1. Developing more potent HDAC inhibitors with improved selectivity and solubility.

2. Investigating the molecular mechanisms of CUDC-101's dual inhibition of HDACs and tyrosine kinases.

3. Identifying biomarkers of CUDC-101 response and resistance in different cancer types.

4. Developing combination therapies with CUDC-101 and other anticancer agents.

5. Investigating CUDC-101's potential use in other diseases, such as Alzheimer's disease and diabetes.

6. Designing CUDC-101 prodrugs with improved pharmacokinetic properties.

7. Optimizing CUDC-101 dosing regimens for better clinical outcomes.

8. Investigating CUDC-101's potential use in overcoming chemotherapy resistance in cancer.

9. Developing more potent and selective ALK inhibitors for cancer therapy.

10. Investigating the role of HDAC inhibition in modulating the tumor microenvironment.

2. Investigating the molecular mechanisms of CUDC-101's dual inhibition of HDACs and tyrosine kinases.

3. Identifying biomarkers of CUDC-101 response and resistance in different cancer types.

4. Developing combination therapies with CUDC-101 and other anticancer agents.

5. Investigating CUDC-101's potential use in other diseases, such as Alzheimer's disease and diabetes.

6. Designing CUDC-101 prodrugs with improved pharmacokinetic properties.

7. Optimizing CUDC-101 dosing regimens for better clinical outcomes.

8. Investigating CUDC-101's potential use in overcoming chemotherapy resistance in cancer.

9. Developing more potent and selective ALK inhibitors for cancer therapy.

10. Investigating the role of HDAC inhibition in modulating the tumor microenvironment.

XLogP3

1.4

Dates

Last modified: 08-16-2023

Explore Compound Types

Get ideal chemicals from 750K+ compounds